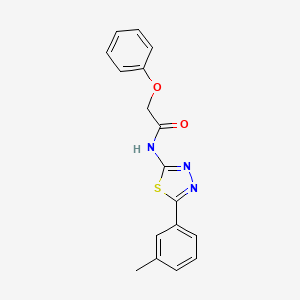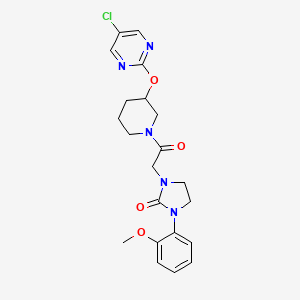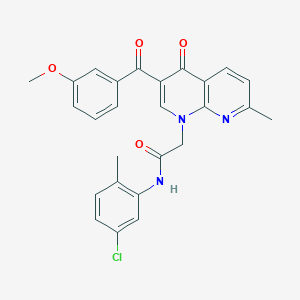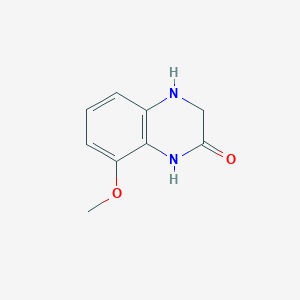
3-((4-nitrobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve a study of how the compound reacts with other compounds or elements, including the products formed during these reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, density, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Synthesis and Spectroscopic Investigations
Synthesis of Pyrazole Schiff Bases : New pyrazole Schiff bases containing azo groups, including derivatives of 4-((E)-phenyldiazenyl)-3-(4-nitrobenzylidene)-1-phenyl-pyrazole-5-amine, were synthesized. These compounds were characterized using IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, supported by theoretical calculations based on the density functional theory (DFT) (Özkınalı et al., 2018).
Fluorescent Schiff Base Derivatives : Novel Schiff base analogs derived from 4-aminoantipyrine, including (E)-4-(2-nitrobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, were synthesized and characterized. These compounds exhibit dual emission properties, suggesting potential applications in fluorescent labeling or sensing technologies (Alam et al., 2015).
Biological Applications and Reactivity
Antimicrobial Activities : Synthesized 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde derivatives, including pyrimidine and pyrazole moieties, were tested for their antibacterial and antifungal activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (El‐Emary & Abdel-Mohsen, 2006).
Fungicidal Activities : A series of pyrazolyl heterocycles were synthesized and evaluated for their fungicidal activity against Rhizoctonia solani. Some compounds showed higher fungicidal activity, indicating their potential in agricultural applications to combat fungal diseases (Wei, 2001).
Chemical Reactivity and Complex Formation
Regioselective Reactions : Study on the treatment of electron-deficient pyridine N-oxides with 4-nitrobenzoyl chloride and cyclic thioether, leading to regioselective formation of functionalized products. This work expands the scope of chemical transformations applicable to heterocyclic compounds, enabling more precise synthetic routes (Frei et al., 2018).
Photoactivable Heterocyclic Cages : Research on heteroaromatic compounds as benzyl-type phototriggers for the controlled release of butyric acid, a model drug. The study aimed to improve photorelease techniques, which could be applied to drug delivery systems, utilizing specific wavelengths for triggering drug release (Piloto et al., 2015).
Safety And Hazards
This involves a study of the potential risks associated with the compound, including its toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
This would involve a discussion on the potential future applications of the compound, based on its properties and behaviors.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-13-2-6-15(7-3-13)20-11-10-19-17(18(20)22)25-12-14-4-8-16(9-5-14)21(23)24/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUXVJFWEZDHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-nitrobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)
![N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2710823.png)

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)
![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)

![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)




![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)